BENGHE Validation & Comparative

Check Availability & Pricing

Crelosidenib: A Potent and Selective Inhibitor of
Mutant Isocitrate Dehydrogenase 1 (IDH1)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Crelosidenib

Cat. No.: B10856147

A detailed comparison of Crelosidenib's inhibitory activity on mutant versus wild-type IDH1,
supported by experimental data and protocols.

Crelosidenib (also known as LY3410738) is an orally available, potent, and selective inhibitor
of mutant forms of isocitrate dehydrogenase 1 (IDH1).[1] Mutations in the IDH1 enzyme,
particularly at the R132 residue, are frequently found in several cancers, including glioma,
acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a
neomorphic enzymatic activity, converting a-ketoglutarate (a-KG) to the oncometabolite D-2-
hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. Crelosidenib has
demonstrated significant promise in selectively targeting these mutant IDH1 enzymes while
sparing the wild-type form, thus offering a targeted therapeutic approach with a potentially
favorable safety profile.

Quantitative Comparison of Inhibitory Activity

Crelosidenib exhibits high potency against common IDH1 mutations, with significantly lower
activity against the wild-type enzyme. This selectivity is crucial for minimizing off-target effects
and enhancing the therapeutic window. The inhibitory activity is typically measured by the half-
maximal inhibitory concentration (IC50), with lower values indicating higher potency.
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Enzyme IC50 (nM) Reference
Mutant IDH1 R132H 6.27 [1][21[3]
Mutant IDH1 R132C 3.71 [1]
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Fig. 1: Wild-Type IDH1 Signaling Pathway.
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Fig. 2: Mutant IDH1 Signaling and Crelosidenib Inhibition.

Experimental Protocols

The selectivity of Crelosidenib is validated through a series of biochemical and cell-based
assays.

Biochemical Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of Crelosidenib on the enzymatic activity of
purified wild-type and mutant IDH1 proteins.

Principle: The activity of IDH1 is determined by monitoring the change in NADPH
concentration, which has a distinct absorbance at 340 nm. For wild-type IDH1, the forward
reaction consumes NADP+ and produces NADPH. For mutant IDH1, the neomorphic reaction
consumes NADPH and produces NADP+.

Protocol:

e Enzyme Preparation: Recombinant human wild-type and mutant (R132H, R132C) IDH1
enzymes are purified.

» Reaction Mixture: A reaction buffer is prepared containing Tris-HCI, NaCl, and MgCI2.
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e Wild-Type IDH1 Assay:
o Wild-type IDH1 enzyme, NADP+, and isocitrate are added to the reaction buffer.
o Crelosidenib at various concentrations is added to the wells.
o The reaction is initiated by the addition of isocitrate.

o The increase in absorbance at 340 nm (due to NADPH production) is measured over time
using a spectrophotometer.

e Mutant IDH1 Assay:
o Mutant IDH1 enzyme, NADPH, and a-ketoglutarate are added to the reaction buffer.
o Crelosidenib at various concentrations is added to the wells.
o The reaction is initiated by the addition of a-ketoglutarate.

o The decrease in absorbance at 340 nm (due to NADPH consumption) is measured over
time.

» Data Analysis: The rate of reaction is calculated from the linear phase of the absorbance
curve. IC50 values are determined by plotting the percentage of enzyme inhibition against
the logarithm of Crelosidenib concentration.

Cell-Based 2-HG and a-KG Measurement Assay

This assay assesses the effect of Crelosidenib on the intracellular levels of the oncometabolite
2-HG (produced by mutant IDH1) and the normal metabolite a-KG (produced by wild-type
IDH1) in cancer cell lines harboring IDH1 mutations.

Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to accurately quantify
the levels of 2-HG and a-KG in cell lysates.

Protocol:
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e Cell Culture: Human cancer cells with endogenous IDH1 mutations (e.g., HT1080
fibrosarcoma cells with IDH1 R132C) are cultured.

o Compound Treatment: Cells are treated with varying concentrations of Crelosidenib for a
specified period (e.g., 24-48 hours).

» Metabolite Extraction: Cells are harvested, and intracellular metabolites are extracted using
a solvent mixture (e.g., methanol/acetonitrile/water).

o LC-MS Analysis: The extracted metabolites are separated by liquid chromatography and
detected and quantified by mass spectrometry.

» Data Analysis: The intracellular concentrations of 2-HG and a-KG are determined and
normalized to the cell number or total protein content. A significant reduction in 2-HG levels
with no change in a-KG levels indicates high selectivity for the mutant enzyme.

Experimental Workflow for Selectivity Profiling

The process of validating the selectivity of an IDH1 inhibitor like Crelosidenib follows a
structured workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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